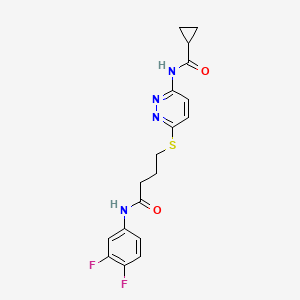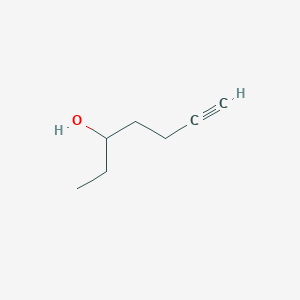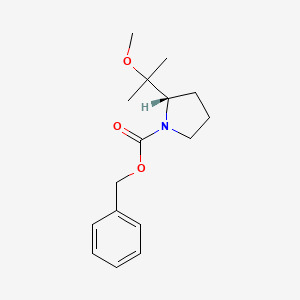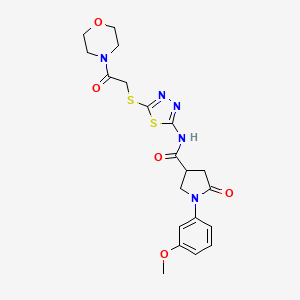![molecular formula C21H16FN3O2S2 B2552888 N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291848-39-9](/img/structure/B2552888.png)
N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and agrochemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of starting materials such as 4-fluoro-aniline and various acetoacetamides, as seen in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides . These processes typically include several steps, such as the formation of intermediates, cyclization, and final modifications to add functional groups. The synthesis routes are designed to introduce specific substituents that confer desired properties to the final compound, such as herbicidal activity.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like X-ray crystallography and vibrational spectroscopy . These studies reveal the non-planar arrangements between different rings in the molecules, such as the phenyl and pyrimidine rings, and the presence of intramolecular and intermolecular hydrogen bonds that can affect the stability and reactivity of the compounds. The substitution of electronegative atoms, like chlorine, can lead to significant changes in the geometry and electronic distribution within the molecule .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to be a selective electrophilic fluorinating agent, capable of introducing fluorine atoms into other molecules under mild conditions . This suggests that the compound of interest may also participate in electrophilic substitution reactions, potentially serving as a fluorinating agent or undergoing similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their functional groups and molecular geometry. For example, the presence of halogen atoms and hydrogen bonding capabilities can influence the solubility, melting point, and overall stability of the compounds . The herbicidal activity of some related compounds has been attributed to their ability to interfere with the growth of dicotyledonous weeds, indicating that the compound may also possess biological activity .
Scientific Research Applications
Dual Inhibitory Activity on Enzymes
This compound exhibits potent dual inhibitory activities against crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are pivotal in the synthesis of thymidine and folate, respectively, in human cells. The inhibition of these enzymes suggests its potential application in the development of novel chemotherapeutic agents for cancer treatment. The research indicates that derivatives of the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, including compounds similar to N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, show high potency and selectivity against these enzymes, demonstrating significant potential in drug development (Gangjee et al., 2008).
Potential in Antiviral Therapy
Another study explores the quantum chemical insight into the molecular structure, interactions, and spectroscopic characteristics of a similar compound, highlighting its antiviral potency against SARS-CoV-2. The molecular docking results showed a significant binding energy, suggesting that such compounds could serve as a basis for developing novel antiviral drugs, especially targeting COVID-19 (Mary et al., 2020).
Structural Analysis and Molecular Design
Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides provide insights into their molecular conformations, which are crucial for designing compounds with optimized pharmacokinetic and pharmacodynamic properties. Such information aids in the rational design of novel compounds for various therapeutic applications, including antitumor and antimicrobial agents (Subasri et al., 2016).
Implications in Herbicide Development
Research on derivatives of N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has also extended into the agricultural sector, particularly in the synthesis and evaluation of herbicidal activity. These compounds have shown promising results in controlling dicotyledonous weeds, suggesting their potential application in developing new herbicides (Wu et al., 2011).
Advanced Material Science Applications
The unique electronic and structural properties of these compounds make them candidates for material science applications, particularly in the development of high-refractive-index polymers and small-molecule organic semiconductors for optoelectronic devices. Their molecular design can contribute to the development of materials with enhanced optical, electronic, and thermal properties (Tapaswi et al., 2015).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S2/c1-13-6-2-5-9-17(13)25-20(27)19-16(10-11-28-19)24-21(25)29-12-18(26)23-15-8-4-3-7-14(15)22/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSYQCSHLPRZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)
![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)


![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)






![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)